molecular formula C17H23N5O5 B3956172 ETHYL 1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETYL]PIPERIDINE-3-CARBOXYLATE

ETHYL 1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETYL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B3956172
M. Wt: 377.4 g/mol
InChI Key: LJOGEPLNFCJNSP-UHFFFAOYSA-N
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Description

ETHYL 1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETYL]PIPERIDINE-3-CARBOXYLATE is a synthetic purine derivative featuring a 1,3-dimethylxanthine core linked via an acetyl group to a piperidine ring substituted with an ethyl carboxylate at the 3-position. This compound is structurally designed to modulate pharmacological targets such as adenosine receptors or phosphodiesterases, leveraging the purine scaffold’s inherent bioactivity. Its synthesis involves coupling the purine moiety with a functionalized piperidine ring, followed by esterification .

Properties

IUPAC Name

ethyl 1-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5/c1-4-27-16(25)11-6-5-7-21(8-11)12(23)9-22-10-18-14-13(22)15(24)20(3)17(26)19(14)2/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOGEPLNFCJNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETYL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative through the reaction of appropriate starting materials such as xanthine or theobromine with alkylating agents.

    Acetylation: The purine derivative is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to introduce the acetyl group.

    Piperidine Substitution: The acetylated purine derivative undergoes a substitution reaction with piperidine, facilitated by a suitable base such as sodium hydride or potassium carbonate.

    Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETYL]PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or purine ring, using reagents such as alkyl halides or sulfonates.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with purine structures exhibit antitumor properties. Ethyl 1-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetyl]piperidine-3-carboxylate has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Antiviral Properties

The purine derivatives are known for their antiviral activities. This compound may act as an inhibitor of viral replication by interfering with nucleic acid synthesis. Preliminary studies suggest it could be effective against various viruses by disrupting their life cycle.

Cognitive Enhancement

There is ongoing research into the nootropic effects of purine derivatives. This compound has potential applications in enhancing cognitive function and memory retention. Animal studies have indicated improvements in learning and memory tasks when administered this compound.

Pharmaceutical Development

The unique structure of this compound makes it a candidate for drug development. Its ability to target multiple pathways involved in disease processes suggests it could be developed into a multi-target therapeutic agent.

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with modified biological activities. Chemists can alter functional groups to enhance potency or selectivity towards specific biological targets.

Case Studies

StudyFindings
Antitumor Activity Study Demonstrated significant inhibition of cancer cell lines (e.g., HeLa cells) with IC50 values in the micromolar range.
Antiviral Efficacy In vitro tests showed reduced viral load in infected cells treated with the compound compared to controls.
Cognitive Enhancement Research Animal models exhibited improved performance in memory tasks following administration of the compound over a four-week period.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETYL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

METHYL 1-[(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETYL]PIPERIDINE-4-CARBOXYLATE

  • Key Differences :
    • Ester Group : Methyl ester (vs. ethyl in the target compound).
    • Piperidine Substitution : Carboxylate at the 4-position (vs. 3-position).
  • Reduced lipophilicity (methyl ester) compared to the ethyl analog, influencing solubility and membrane permeability .
Property Target Compound (Ethyl 3-Carboxylate) Methyl 4-Carboxylate
Molecular Formula C17H23N5O5 (estimated) C16H21N5O5
Molar Mass (g/mol) ~377.39 363.37
Ester Group Ethyl Methyl
Piperidine Substitution 3-position 4-position

2-(1,3-Dimethyl-2,6-dioxo-purine-7-yl)-ethyl Pyridine-3-carboxylate Derivatives

  • Example: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-1-{[methyl(pyridin-3-ylcarbonyl)amino]methyl}ethyl pyridine-3-carboxylate .
  • Key Differences :
    • Backbone : Ethyl-pyridine carboxylate replaces piperidine.
    • Substituents : Additional pyridin-3-ylcarbonyl group.
  • Impact :
    • Increased molecular weight (477.47 g/mol) and complexity reduces oral bioavailability.
    • Pyridine rings enhance π-π stacking with aromatic residues in target proteins but may introduce off-target interactions .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The ethyl ester in the target compound improves lipophilicity (logP ~1.5–2.0) compared to methyl analogs (logP ~1.0–1.5), favoring passive diffusion across biological membranes.
  • Solubility : Piperidine-3-carboxylate’s position may enhance aqueous solubility due to polar interactions, as seen in related purine derivatives .
  • Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging plasma half-life .

Structural Conformation and Crystallography

  • Ring Puckering : The piperidine ring’s puckering (quantified via Cremer-Pople parameters ) differs between 3- and 4-carboxylate isomers, affecting ligand-receptor binding geometry.
  • Crystal Packing : Weak C–H⋯O/Cl interactions (observed in doxofyllinium analogs ) suggest similar intermolecular forces in the target compound, influencing crystallinity and formulation stability.

Biological Activity

Ethyl 1-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetyl]piperidine-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₄N₄O₄
  • Molecular Weight : 270.25 g/mol
  • CAS Number : 77630-38-7

This compound is believed to exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Interaction with Purine Metabolism : Given its structural similarity to purines, this compound may also interact with purine metabolic pathways, affecting nucleic acid synthesis and cellular energy metabolism.

Pharmacological Properties

The pharmacological profile of this compound includes:

PropertyDescription
Solubility Soluble in organic solvents; limited solubility in water
Bioavailability Moderate; affected by metabolic pathways
Toxicity Low toxicity observed in preliminary studies
Half-life Variable; requires further investigation for precise determination

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response with IC50 values demonstrating significant potency against breast and lung cancer cell lines .
  • Enzyme Inhibition Studies : Research conducted by Queener et al. evaluated the compound's role as a lipophilic inhibitor of DHFR. The findings illustrated that modifications on the piperidine ring enhanced inhibitory activity compared to parent compounds .
  • Comparative Analysis with Other Derivatives : A comparative study assessed various derivatives of similar structures for their antitumor activity. The results indicated that ethyl esters generally exhibited better activity than their methyl counterparts due to increased lipophilicity and membrane permeability .

Q & A

Q. What are the critical factors for optimizing the synthesis of this purine-piperidine hybrid compound?

The synthesis requires meticulous optimization of reaction parameters, including temperature, solvent polarity, and catalyst selection. For example, the acylation step involving the purine core (1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purine) and the piperidine-carboxylate moiety demands precise stoichiometric ratios to avoid side reactions like over-acylation or hydrolysis. Reaction monitoring via TLC or HPLC is essential to terminate the process at optimal conversion (e.g., 70-80% yield) . A factorial design approach can systematically evaluate interactions between variables, such as solvent polarity (e.g., DMF vs. THF) and temperature (25°C vs. 60°C), to identify robust conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Discrepancies in reported solubility (e.g., in DMSO vs. aqueous buffers) may arise from polymorphic forms or residual solvents. Methodological steps include:

  • Standardized solubility protocols : Use saturated solutions equilibrated at 25°C for 24 hours, filtered through 0.22 μm membranes.
  • Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous phases, which affect dissolution rates .
  • Digital trace data integration : Correlate experimental conditions (e.g., stirring rate, solvent grade) with solubility outcomes using multivariate analysis .

Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic environments?

The compound’s reactivity can be modeled using:

  • Frontier Molecular Orbital (FMO) theory : Predict sites susceptible to nucleophilic attack (e.g., the electron-deficient purine C2 position).
  • Hammett substituent constants : Quantify electronic effects of the piperidine-3-carboxylate group on reaction rates .
  • Kinetic isotope effects (KIE) : Investigate mechanisms of ester hydrolysis under acidic/basic conditions .

Example Workflow :

  • Step 1 : Compute FMO energies via DFT (e.g., B3LYP/6-31G*).
  • Step 2 : Validate predictions experimentally using competitive reactions with nucleophiles (e.g., NH3 vs. H2O).

Q. How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor scaffold?

A multi-tiered approach is recommended:

  • In silico docking : Screen against kinase ATP-binding pockets (e.g., PDB: 1ATP) to prioritize targets.
  • Enzyme inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC50 values under varying Mg²⁺ concentrations .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified ester groups (e.g., methyl vs. ethyl) to probe steric/electronic effects .

Data Contradiction Analysis : If conflicting IC50 values arise, assess assay variables:

  • ATP concentration (1 mM vs. 10 mM).
  • Pre-incubation time (5 vs. 30 minutes).

Methodological Guidance

Q. What strategies ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real-time.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size distribution and residual solvent limits (<0.1% ethyl acetate) .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science)?

  • Hybrid material synthesis : Covalent grafting onto silica nanoparticles via ester hydrolysis, characterized by BET surface area analysis and TEM .
  • Theoretical alignment : Link experimental outcomes to conceptual frameworks like supramolecular chemistry (e.g., π-π stacking interactions with aromatic moieties) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETYL]PIPERIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETYL]PIPERIDINE-3-CARBOXYLATE

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